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Compound of Interest

Compound Name: Orvepitant Maleate

Cat. No.: B609775

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on the reporting of adverse events for Orvepitant
Maleate. The information is presented in a question-and-answer format to directly address
specific issues that may be encountered during experimental and clinical phases.

Frequently Asked Questions (FAQSs)

Q1: What are the most commonly reported adverse events associated with Orvepitant
Maleate in clinical trials?

Based on available clinical trial data, the most frequently reported adverse events for
Orvepitant Maleate are generally of mild to moderate severity. The table below summarizes
the adverse events observed in key clinical trials for different indications.

Q2: Are there any serious adverse events (SAES) associated with Orvepitant Maleate?

In a study involving patients with Idiopathic Pulmonary Fibrosis (IPF), seven participants
experienced serious adverse events. However, none of these were considered to be related to
the treatment with Orvepitant.[1] It is crucial for investigators to assess the seriousness of any
adverse event and report it according to the protocol.

Q3: What is the established safety profile of Orvepitant Maleate?
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Clinical studies have suggested that Orvepitant Maleate is safe and well-tolerated.[1][2] In a
Phase 2b trial for chronic cough (VOLCANO-2), there were no safety concerns raised at any of
the tested doses. The proportion of patients experiencing adverse events was similar across
the Orvepitant and placebo groups.

Q4: How should an investigator respond to a participant reporting an adverse event?

The investigator or a delegated member of the research team should immediately assess the
adverse event for its seriousness, severity, and potential relationship to the study drug.[3][4] All
details of the event, including its onset, duration, and any actions taken, must be meticulously
documented in the participant's source documents and the case report form (CRF).

Q5: What are the timelines for reporting adverse events to the sponsor and regulatory
authorities?

Reporting timelines are contingent on the severity and nature of the adverse event. As a
general guideline:

e Serious Adverse Events (SAEs) must be reported to the sponsor immediately, and no later
than 24 hours after the site becomes aware of the event.

e Suspected Unexpected Serious Adverse Reactions (SUSARS) that are fatal or life-
threatening must be reported to the regulatory authorities by the sponsor as soon as
possible, but no later than 7 calendar days after they become aware of the event.

e Other SUSARs and all other SAEs must be reported to the regulatory authorities by the
sponsor within 15 calendar days.

Troubleshooting Guides
Problem: Uncertainty in classifying an adverse event.
Solution:

e Consult the Protocol: The clinical trial protocol should provide specific definitions and
classifications for adverse events.
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e Assess Seriousness: Determine if the event meets the criteria for a Serious Adverse Event
(SAE), which includes death, life-threatening situations, hospitalization, disability, or
congenital anomaly.

o Evaluate Causality: The Principal Investigator (PI) is responsible for assessing the likelihood
that the adverse event is related to the investigational drug. This assessment should be
documented.

o Seek Clarification: If uncertainty persists, contact the study sponsor or the designated
medical monitor for guidance.

Problem: A participant experiences an unexpected adverse event.
Solution:

o Ensure Participant Safety: The immediate priority is the well-being of the participant. Provide
appropriate medical care and follow-up.

» Immediate Reporting: Report the unexpected adverse event to the sponsor without delay, as
this could be a Suspected Unexpected Serious Adverse Reaction (SUSAR) which has
expedited reporting requirements.

o Detailed Documentation: Thoroughly document the event, including a detailed narrative,
concomitant medications, and the investigator's assessment of causality.

e Follow Sponsor's Instructions: The sponsor will provide guidance on any further actions
required, which may include unblinding the treatment allocation for that participant if
medically necessary.

Data Presentation

The following table summarizes the incidence of treatment-emergent adverse events from key
clinical trials of Orvepitant Maleate.
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Orvepitant 30
Placebo (%) .
mg (%) Orvepitant
(VOLCANO-2, Placebo
Adverse Event (VOLCANO-2, . (10mg & 30mg) . .
. Chronic ) ) (Pruritus Trial)
Chronic (Pruritus Trial)
Cough)
Cough)
Headache 8.9 5.1 Reported Not Reported
Dizziness 6.3 1.3 Reported Not Reported
Fatigue 13.9 5.1 Not Reported Not Reported
Somnolence 6.3 0 Not Reported Not Reported
_ Reported
Asthenia Not Reported Not Reported ] Not Reported
(Mild/Moderate)
Reported
Dry Mouth Not Reported Not Reported } Not Reported
(Mild/Moderate)
) ] Reported
Hyperhidrosis Not Reported Not Reported Not Reported

(Mild/Moderate)

Data for the pruritus trial is qualitative as specific percentages were not provided in the source
documents. Adverse events were reported as being of mild or moderate severity.

Experimental Protocols
Protocol for Monitoring and Reporting Adverse Events

1. Objective: To ensure the systematic detection, documentation, assessment, and reporting of
all adverse events (AEs) and serious adverse events (SAES) that occur during the conduct of a
clinical trial with Orvepitant Maleate.

2. Scope: This protocol applies to all personnel involved in the clinical trial, including
investigators, study coordinators, and clinical research associates.

3. Procedure:

o AE Detection and Documentation:
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o At each study visit, the investigator or designee will inquire about the occurrence of any
adverse events since the last visit.

o All reported or observed AEs will be documented in the subject's source documents and
the Case Report Form (CRF), regardless of their perceived relationship to the study drug.

o The documentation will include a description of the event, date of onset, date of resolution,
severity, and any action taken.

e AE Assessment:
o The Principal Investigator (PI) will assess each AE for:

= Seriousness: Based on the standard regulatory definition (e.g., results in death, is life-
threatening, requires hospitalization).

» Severity: Graded as mild, moderate, or severe.
» Causality: Assessed as related or not related to the investigational product.
e Reporting:

o Non-Serious AEs: Recorded in the CRF and reported to the sponsor according to the
timeline specified in the protocol.

o Serious AEs (SAEs): Reported to the sponsor within 24 hours of the site becoming aware
of the event using a dedicated SAE report form.

o Follow-up Reports: Any new or updated information regarding a previously reported
AE/SAE will be documented and reported to the sponsor in a follow-up report.

Mandatory Visualization
Signaling Pathway of Neurokinin-1 (NK-1) Receptor
Antagonists
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Caption: Simplified signaling pathway of the Neurokinin-1 (NK-1) receptor and the antagonistic
action of Orvepitant Maleate.

Experimental Workflow for Adverse Event Reporting
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Caption: Workflow for the identification, assessment, and reporting of adverse events in a
clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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